

A Comprehensive Technical Guide on 3,5-Dibromo-2-methylbenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,5-Dibromo-2-methylbenzoic acid**, focusing on its physicochemical properties, experimental protocols for its characterization, and its synthetic pathway. This document is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

While specific experimental data for the melting point of **3,5-Dibromo-2-methylbenzoic acid** is not readily available in the public domain, the table below presents the melting points of structurally related compounds to provide a comparative reference. These compounds share the core benzoic acid structure with varying bromine and methyl substitutions, which influence their melting points.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
3,5-Dibromo-2-methylbenzoic acid	C ₈ H ₆ Br ₂ O ₂	293.94	Data not available
3-Bromo-2-methylbenzoic acid	C ₈ H ₇ BrO ₂	215.04	152-156
3,5-Dibromobenzoic acid	C ₇ H ₄ Br ₂ O ₂	279.91	218-220
3,5-Dibromo-4-methylbenzoic acid	C ₈ H ₆ Br ₂ O ₂	293.94	242
2-Bromo-3-methylbenzoic acid	C ₈ H ₇ BrO ₂	215.04	134-136
3,5-Dibromo-4-methoxybenzoic acid	C ₈ H ₆ Br ₂ O ₃	309.94	226-229 ^[1]
Methyl 3,5-dibromobenzoate	C ₈ H ₆ Br ₂ O ₂	293.94	17-18

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental technique for assessing its purity.^[2]

Objective: To determine the melting point range of a solid organic compound.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)^{[3][4]}
- Thermometer^{[3][5]}
- Solid organic compound sample

- Spatula[2]
- Mortar and pestle (optional, for pulverizing crystals)
- Heating bath fluid (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

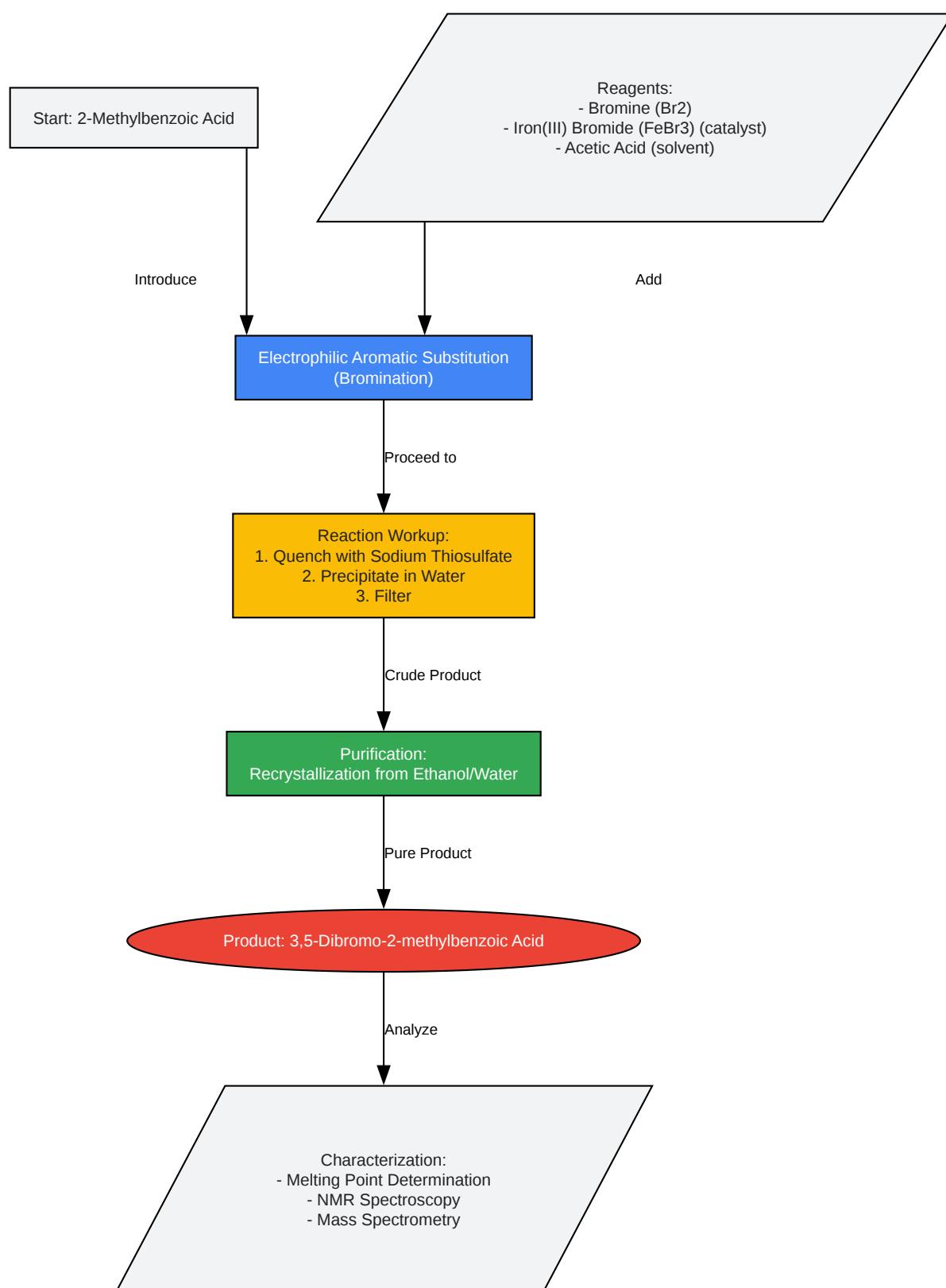
- Sample Preparation:
 - Ensure the organic compound is a fine, dry powder. If necessary, pulverize the crystals using a mortar and pestle.
 - Take a capillary tube and press the open end into the powdered sample.[4]
 - Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[3][5]
- Apparatus Setup:
 - Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated holder.
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the Thiele tube containing the heating oil, ensuring the oil level is above the side arm.[3]
- Measurement:
 - Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.
 - Allow the apparatus to cool and then begin a new measurement with a fresh sample.
 - Heat the sample slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[4]

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[2][4]

- Data Recording:
 - The melting point is recorded as a range from the temperature of initial melting to the temperature of complete melting.
 - A pure compound will typically have a sharp melting range of 0.5-1.0°C. An impure sample will exhibit a depressed and broader melting range.

Synthetic Pathway for 3,5-Dibromo-2-methylbenzoic Acid

A plausible synthetic route to **3,5-Dibromo-2-methylbenzoic acid** can be extrapolated from the synthesis of related brominated benzoic acids. A common method involves the electrophilic bromination of a substituted benzoic acid precursor. The following diagram illustrates a logical workflow for the synthesis of **3,5-Dibromo-2-methylbenzoic acid** from 2-methylbenzoic acid.

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Caption: Synthetic workflow for **3,5-Dibromo-2-methylbenzoic acid**.

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